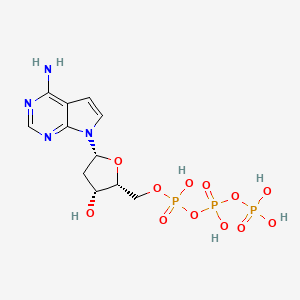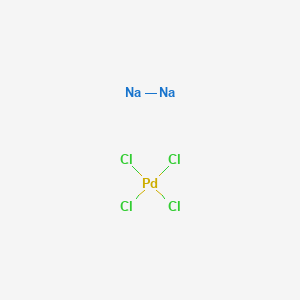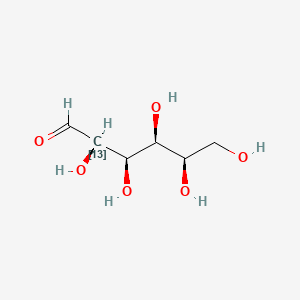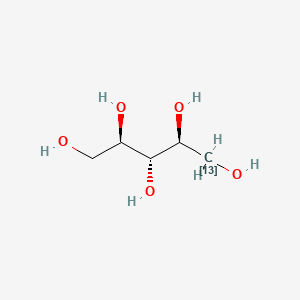
2'-Deoxytubercidin 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxytubercidin 5’-triphosphate is a synthetic analog of deoxyadenosine triphosphate. It is primarily used in molecular biology and biochemistry to improve the quality of DNA sequencing data by reducing electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytubercidin 5’-triphosphate typically involves the chemical triphosphorylation of nucleosides. The primary hydroxyl group at the 5’ position is more reactive than the secondary hydroxyl groups, allowing for selective triphosphorylation without the need for protection . The reaction involves the use of phosphorus oxychloride followed by pyrophosphate and triethylammonium bicarbonate .
Industrial Production Methods: Industrial production of 2’-Deoxytubercidin 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxytubercidin 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .
Scientific Research Applications
2’-Deoxytubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of nucleotides.
Biology: It is used in DNA sequencing and other molecular biology techniques to improve data quality.
Medicine: It is used in research to understand the mechanisms of various diseases and to develop potential treatments.
Industry: It is used in the production of high-quality DNA sequencing reagents
Mechanism of Action
2’-Deoxytubercidin 5’-triphosphate exerts its effects by being incorporated into DNA during replication. It reduces electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues, thereby improving the quality of DNA sequencing data. The compound is phosphorylated at the 5’ position by adenosine kinase, which is essential for its incorporation into DNA .
Comparison with Similar Compounds
2’-Deoxyadenosine 5’-triphosphate: A naturally occurring nucleotide used in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.
2’-Deoxythymidine 5’-triphosphate: A nucleotide analog used in DNA synthesis.
Uniqueness: 2’-Deoxytubercidin 5’-triphosphate is unique due to its ability to reduce electrophoretic mobility abnormalities, which is not a feature of the other similar compounds. This makes it particularly valuable in improving the quality of DNA sequencing data .
Properties
Molecular Formula |
C11H17N4O12P3 |
|---|---|
Molecular Weight |
490.19 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1 |
InChI Key |
AZJLCKAEZFNJDI-IWSPIJDZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)








![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
